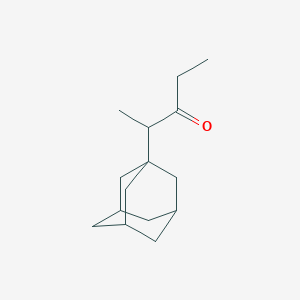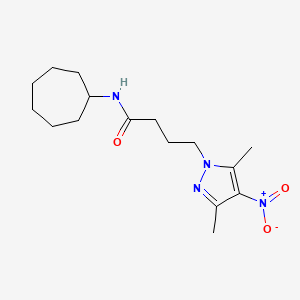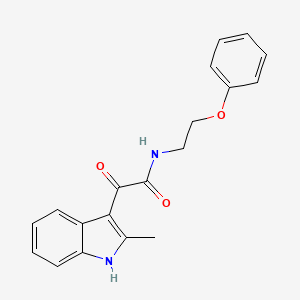
2-(1-Adamantyl)-3-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-3-pentanone is an organic compound featuring an adamantane moiety attached to a pentanone chain. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane structure into various compounds often enhances their chemical and physical properties, making them valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)-3-pentanone typically involves the functionalization of adamantane derivatives. One common method is the Friedel-Crafts acylation of adamantane with a suitable acyl chloride, followed by further functionalization to introduce the pentanone moiety. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Adamantyl)-3-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-3-pentanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to the stability and rigidity of the adamantane moiety.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-3-pentanone depends on its specific application. In biological systems, the adamantane moiety can interact with various molecular targets, potentially disrupting viral or bacterial processes. The rigidity and stability of the adamantane structure can enhance the compound’s binding affinity to its targets, leading to increased efficacy.
Vergleich Mit ähnlichen Verbindungen
1-Adamantanone: A simpler ketone derivative of adamantane.
2-Adamantanone: Another ketone derivative with a different substitution pattern.
1-Adamantylamine: An amine derivative of adamantane.
Uniqueness: 2-(1-Adamantyl)-3-pentanone is unique due to the presence of both the adamantane moiety and the pentanone chain, which can confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-(1-adamantyl)pentan-3-one |
InChI |
InChI=1S/C15H24O/c1-3-14(16)10(2)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
OQYYVDFXNFLTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B14945459.png)

![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![4-(1,3-benzodioxol-5-yl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14945479.png)
![[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B14945489.png)
![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
![cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B14945507.png)
![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)

![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
